molecular formula C16H14N2O3S B12251377 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12251377
M. Wt: 314.4 g/mol
InChI Key: YEJGJRXHYUBTTL-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of furan, thiophene, and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for researchers in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C16H14N2O3S/c1-18-6-2-4-13(16(18)20)15(19)17-9-12-8-11(10-22-12)14-5-3-7-21-14/h2-8,10H,9H2,1H3,(H,17,19)

InChI Key

YEJGJRXHYUBTTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized and then coupled with the pyridine ring. The reaction conditions often require the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or interact with voltage-gated ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of furan, thiophene, and pyridine rings, which confer a broad spectrum of biological activities. This structural diversity allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications.

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